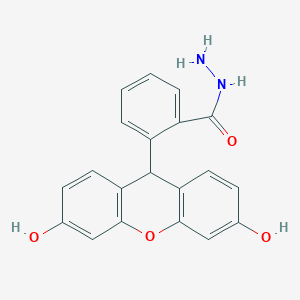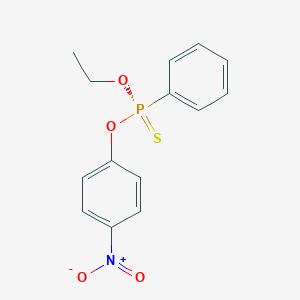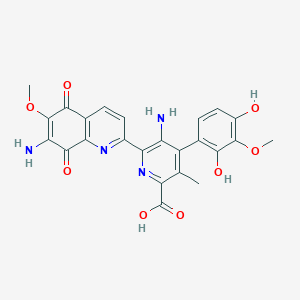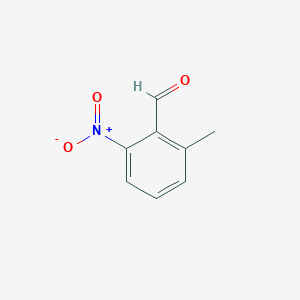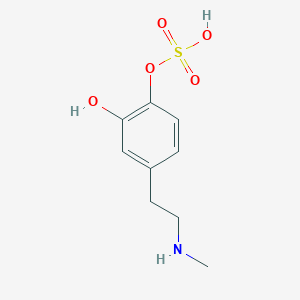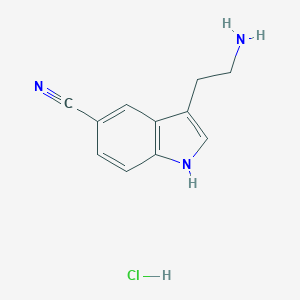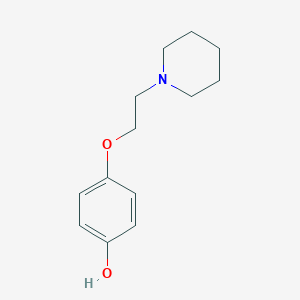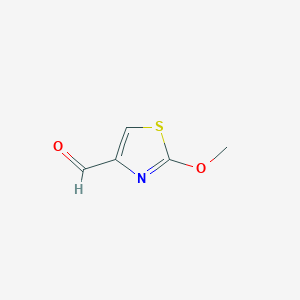![molecular formula C14H20N4O2S B011693 ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate CAS No. 111038-14-3](/img/structure/B11693.png)
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-cyano-2-{(E)-[1-(2-[(dimethylamino)methylidene]amino)-2-sulfanylethyl]pyrrolidin-2-ylidene}acetate and has the molecular formula C17H26N4O2S.
Mecanismo De Acción
The mechanism of action of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and inhibit the cell cycle in cancer cells. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses. However, the exact biochemical and physiological effects of this compound are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is its potent anticancer and antiviral properties. This compound can be used in the development of new cancer treatments and antiviral drugs. However, one of the limitations of this compound is its complex synthesis process, which makes it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate. One of the directions is to investigate the mechanism of action of this compound in more detail to understand how it induces apoptosis and inhibits the cell cycle in cancer cells. Another direction is to explore the potential of this compound in the development of new antiviral drugs. Additionally, research can be conducted to optimize the synthesis process of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate to make it more efficient and cost-effective.
In conclusion, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a promising compound with various potential applications in scientific research. Its potent anticancer and antiviral properties make it a valuable tool in the development of new cancer treatments and antiviral drugs. However, further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis process.
Métodos De Síntesis
The synthesis of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate involves a multi-step process. The first step involves the reaction of ethyl 2-bromoacetate with 2-aminopyrrolidine to form ethyl 2-(pyrrolidin-2-yl)acetate. This intermediate is then reacted with 2-(dimethylamino)ethylamine and sulfur to form the final product, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate.
Aplicaciones Científicas De Investigación
Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anticancer properties and can be used in the development of new cancer treatments. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to have antiviral properties and can be used in the development of new antiviral drugs.
Propiedades
Número CAS |
111038-14-3 |
|---|---|
Nombre del producto |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
Fórmula molecular |
C14H20N4O2S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O2S/c1-4-20-14(19)11(8-15)12-6-5-7-18(12)9-13(21)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10? |
Clave InChI |
WJAJIUDPXWHFJN-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/1\CCCN1CC(=S)N=CN(C)C)/C#N |
SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
SMILES canónico |
CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N |
Sinónimos |
ethyl (2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



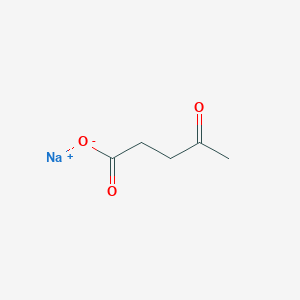
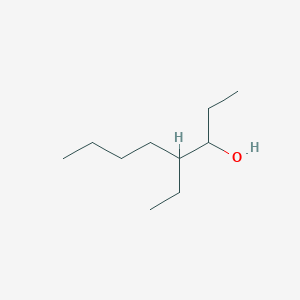
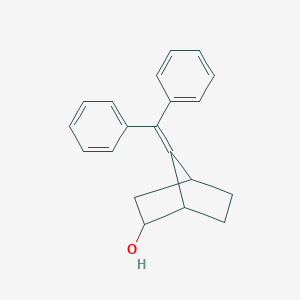
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)
![3,3-Bis[2,2-bis[4-(1-pyrrolidinyl)phenyl]vinyl]-4,7-dibromo-5,6-dichlorophthalide](/img/structure/B11618.png)
